The CCK-1 Receptor Agonist GI 181771: A Technical Overview of its Mechanism of Action
The CCK-1 Receptor Agonist GI 181771: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Published: December 7, 2025
Abstract
GI 181771, also known as GI-181771X, is a potent and selective non-peptide agonist of the cholecystokinin-1 receptor (CCK1R). Developed by GlaxoSmithKline, it was primarily investigated for its potential as a therapeutic agent for obesity due to the known role of CCK1R in satiety signaling and regulation of food intake. Despite promising preclinical data, GI 181771 failed to demonstrate significant weight loss in clinical trials. This technical guide provides an in-depth examination of the mechanism of action of GI 181771, detailing its binding affinity, the intracellular signaling cascades it initiates, and the experimental protocols used to elucidate its pharmacological profile.
Core Mechanism of Action: CCK-1 Receptor Agonism
The primary mechanism of action of GI 181771 is its function as an agonist at the cholecystokinin-1 receptor (CCK1R). The CCK1R is a G protein-coupled receptor (GPCR) predominantly found in the gastrointestinal (GI) tract, including on vagal afferent neurons, pancreatic acinar cells, and in certain regions of the central nervous system. Activation of this receptor by its endogenous ligand, cholecystokinin (CCK), plays a crucial role in a variety of physiological processes including digestion, gallbladder contraction, pancreatic enzyme secretion, and the induction of satiety. GI 181771 mimics the action of CCK, thereby activating downstream signaling pathways that are believed to contribute to a reduction in food intake.
Quantitative Pharmacological Data
The binding affinity and functional potency of GI 181771 have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | Receptor | Value | Assay Type | Reference |
| IC50 | Human CCK1R | 105 ± 13 nM | Radioligand Competition Binding ([¹²⁵I]-CCK) | [1] |
| IC50 | Human CCK2R | 5.6 ± 0.1 nM | Radioligand Competition Binding ([¹²⁵I]-CCK) | [1] |
| Ki | Human CCK1R | 104.7 ± 19.6 nM | Radioligand Competition Binding ([¹²⁵I]-BDZ-1) | |
| Ki | Human CCK2R | 5.1 ± 1.6 nM | Radioligand Competition Binding ([¹²⁵I]-BDZ-2) |
Table 1: Binding Affinity of GI 181771 for Cholecystokinin Receptors
| Parameter | Value | Assay Type | Cell Line | Reference |
| EC50 | 13 pM | Intracellular Calcium Mobilization | CHO cells expressing human CCK1R | [2] |
Table 2: Functional Potency of GI 181771
Signaling Pathways
Upon binding to the CCK1R, GI 181771 initiates a cascade of intracellular signaling events. The primary pathway involves the activation of a Gq-type G protein. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the downstream cellular responses associated with CCK1R activation, such as neuronal depolarization and enzyme secretion.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the mechanism of action of GI 181771.
Radioligand Competition Binding Assay
This assay was employed to determine the binding affinity (IC50 and Ki values) of GI 181771 for the CCK1 and CCK2 receptors.
Detailed Protocol:
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Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing either the human CCK1R or CCK2R are prepared by homogenization and centrifugation.
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Reaction Mixture: In a multi-well plate, the cell membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]-CCK) and varying concentrations of the unlabeled competitor, GI 181771.
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Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.
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Separation: The mixture is then rapidly filtered through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand in the solution.
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Quantification: The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is measured using a gamma counter.
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Data Analysis: The amount of bound radioligand is plotted against the concentration of GI 181771. The concentration of GI 181771 that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay was used to determine the potency (EC50 value) of GI 181771 in activating the CCK1R and triggering a downstream cellular response.
Detailed Protocol:
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Cell Culture: CHO cells stably expressing the human CCK1R are cultured in a multi-well plate.
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Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which exhibits an increase in fluorescence intensity upon binding to free Ca²⁺.
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Compound Addition: Varying concentrations of GI 181771 are added to the wells.
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Fluorescence Measurement: The fluorescence intensity in each well is measured over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular Ca²⁺ concentration.
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Data Analysis: The peak fluorescence response is plotted against the concentration of GI 181771. The concentration of GI 181771 that produces 50% of the maximal response is determined as the EC50 value.
Clinical Development and Outcomes
GI 181771 was advanced into clinical trials to evaluate its efficacy and safety for weight management in overweight and obese individuals.
Phase II Clinical Trial (NCT00133225)
A key Phase II study was a randomized, double-blind, placebo-controlled trial designed to assess the effect of GI 181771 on body weight.
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Objective: To evaluate the effect of different doses of GI 181771 compared to placebo on weight loss over a 24-week period in obese patients.
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Patient Population: The study enrolled patients with a Body Mass Index (BMI) of ≥ 30 kg/m ² or ≥ 27 kg/m ² with comorbid risk factors.
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Intervention: Patients were randomized to receive either one of several doses of GI 181771 or a matching placebo, in conjunction with a hypocaloric diet.
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Primary Endpoint: The primary outcome measure was the absolute change in body weight from baseline to the end of the 24-week treatment period.
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Results: The trial did not meet its primary endpoint. GI 181771 did not produce a statistically significant reduction in body weight compared to placebo. While the drug was generally well-tolerated, with gastrointestinal side effects being the most common, its lack of efficacy led to the discontinuation of its development for the treatment of obesity.
Conclusion
GI 181771 is a well-characterized CCK-1 receptor agonist that potently activates the Gq-PLC-IP3-Ca²⁺ signaling pathway. While it demonstrated the expected pharmacological activity in preclinical models, it ultimately failed to translate this into clinically meaningful weight loss in humans. The study of GI 181771 has, however, contributed to a greater understanding of the role of the CCK1R in human energy homeostasis and has provided valuable insights for the development of future anti-obesity therapeutics. The discrepancy between preclinical and clinical outcomes highlights the complexities of targeting the intricate neurohormonal pathways that regulate appetite and body weight.
